4-Bromo-3-fluoronitrobenzene
Overview
Description
1-Bromo-2-fluoro-4-nitrobenzene is an organic compound with the molecular formula C6H3BrFNO2. It is a pale yellow solid that is used as an intermediate in various chemical syntheses. The compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring, making it a versatile building block in organic chemistry .
Mechanism of Action
Target of Action
It’s known that nitrobenzene derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific structures .
Mode of Action
4-Bromo-3-fluoronitrobenzene, like other nitrobenzene derivatives, can undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks the aromatic ring, replacing one of the substituents (in this case, the bromine atom). This process can lead to changes in the compound’s structure and, consequently, its biological activity .
Biochemical Pathways
For instance, they can inhibit enzyme activity or disrupt cellular signaling .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (220) and its solubility, suggest that it could be absorbed and distributed in the body . Its metabolism and excretion would likely involve enzymatic reactions that modify its structure, making it more soluble and easier to excrete .
Result of Action
Given its reactivity, it could potentially cause cellular damage or disrupt normal cellular functions .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its reactivity might be affected by the pH of its environment, and its stability could be influenced by temperature .
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-4-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of 1-bromo-2-fluorobenzene, followed by purification steps to isolate the desired product . Industrial production methods often utilize cost-effective raw materials and optimized reaction conditions to achieve high yields and purity. For example, a patented method involves the acetylation of o-bromoaniline, followed by nitration, hydrolysis, and diazotization reactions to produce 1-Bromo-2-fluoro-4-nitrobenzene .
Chemical Reactions Analysis
1-Bromo-2-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in substitution reactions where the bromine or nitro group is replaced by other substituents.
Sonogashira Coupling: This reaction involves the coupling of 1-Bromo-2-fluoro-4-nitrobenzene with terminal alkynes in the presence of a palladium catalyst to form substituted alkynes.
Major products formed from these reactions include various substituted benzene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
1-Bromo-2-fluoro-4-nitrobenzene is widely used in scientific research due to its versatility. Some of its applications include:
Comparison with Similar Compounds
1-Bromo-2-fluoro-4-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-4-fluoro-2-nitrobenzene: This compound has the same molecular formula but different positions of the substituents, leading to different chemical properties and reactivity.
2-Bromo-1-fluoro-4-nitrobenzene: Another isomer with different substitution patterns, affecting its use in various chemical reactions.
4-Bromo-1-fluoro-2-nitrobenzene: Used in similar applications but with distinct reactivity due to the different arrangement of substituents.
The uniqueness of 1-Bromo-2-fluoro-4-nitrobenzene lies in its specific substitution pattern, which makes it suitable for targeted chemical syntheses and applications in various fields.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYQMHQOHNGPRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373682 | |
Record name | 1-Bromo-2-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185331-69-5 | |
Record name | 1-Bromo-2-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-2-fluoro-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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